
4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C13H11BrF3NO and a molecular weight of 334.13 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions like Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Used in Suzuki–Miyaura coupling.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the major product would be a biaryl compound.
Scientific Research Applications
4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-propyl-6-(trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
1189107-10-5 |
---|---|
Molecular Formula |
C13H11BrF3NO |
Molecular Weight |
334.13 g/mol |
IUPAC Name |
4-bromo-2-propyl-6-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C13H11BrF3NO/c1-2-3-8-6-11(14)10-7-9(19-13(15,16)17)4-5-12(10)18-8/h4-7H,2-3H2,1H3 |
InChI Key |
JDXACNASYVTCCD-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Br |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.